

# The Function of BRC4 in DNA Repair: A Technical Guide

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## Compound of Interest

Compound Name: *BRC4wt*

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## Introduction

The integrity of the human genome is under constant assault from both endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and their accurate repair is paramount to preventing genomic instability, a hallmark of cancer. Homologous recombination (HR) is a high-fidelity DSB repair pathway that relies on a complex interplay of proteins to use a homologous template for repair. Central to this process is the tumor suppressor protein BRCA2 and the recombinase RAD51. BRCA2 facilitates the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of damage, a critical step for the initiation of strand invasion. The interaction between BRCA2 and RAD51 is mediated by a series of eight conserved motifs of approximately 35 amino acids within BRCA2, known as the BRC repeats. This guide focuses specifically on the fourth BRC repeat, **BRC4wt**, detailing its molecular function in the regulation of RAD51 and its role within the broader context of DNA repair pathways, including the Fanconi Anemia pathway.

## Core Function of BRC4wt in Homologous Recombination

The BRC repeats of BRCA2 are not functionally redundant; they can be categorized into two classes with distinct effects on RAD51 activity. BRC1, BRC2, BRC3, and BRC4 constitute a group that binds to free RAD51 with high affinity.<sup>[1]</sup> The BRC4 repeat, in particular, plays a

multifaceted role in modulating RAD51 function to ensure the fidelity of homologous recombination.

## Modulation of RAD51 Nucleoprotein Filament Formation

The primary function of BRC4 is to regulate the assembly of the RAD51 nucleoprotein filament, which is the active species in the search for homology and strand invasion. BRC4 achieves this through several key mechanisms:

- **Promotion of RAD51 Assembly on ssDNA:** BRC4 promotes the assembly of RAD51 onto single-stranded DNA.[2][3] This is a crucial step in preparing the damaged DNA for homologous pairing. The addition of BRC4 leads to a concentration-dependent increase in RAD51-ssDNA complexes.[2]
- **Inhibition of RAD51 Nucleation on dsDNA:** Conversely, BRC4 inhibits the nucleation of RAD51 filaments on double-stranded DNA (dsDNA).[2][3] This is a critical regulatory step that prevents the sequestration of RAD51 on undamaged chromatin and ensures that RAD51 is specifically targeted to the ssDNA tails characteristic of a DSB.
- **Stabilization of the Active RAD51-ssDNA Filament:** BRC4 stabilizes the RAD51-ssDNA filament by inhibiting the DNA-dependent ATPase activity of RAD51.[1][2] ATP hydrolysis by RAD51 is associated with its dissociation from DNA. By blocking this activity, BRC4 maintains RAD51 in its active, ATP-bound state on the ssDNA, thereby enhancing the stability of the presynaptic filament.[2]

## Quantitative Data Summary

The interaction between BRC4 and RAD51, and the functional consequences thereof, have been quantified in several studies. The following tables summarize key quantitative data.

Interaction	Method	Affinity (Binding Constant)	Reference
BRC4 peptide with RAD51(241-260)	Fluorescence Spectroscopy	$1.647 \times 10^{-4} \text{ L mol}^{-1}$	[4]
P2 (BRC4 analogue) with RAD51(241-260)	Microscale Thermophoresis	Dissociation Constant (Kd) = 44.286 $\mu\text{M}$	[4]

Parameter	Condition	Effect of BRC4	Reference
ssDNA-dependent ATP hydrolysis by RAD51	In vitro assay	BRC4 decreases ATP hydrolysis in a concentration-dependent manner. The order of inhibition for the first four BRC repeats is BRC4 > BRC2 > BRC3 > BRC1.	[1]
RAD51-ssDNA complex formation	Electrophoretic Mobility Shift Assay (EMSA)	BRC4 increases RAD51-ssDNA complexes from ~30% to almost 100% in a concentration-dependent manner.	[2]
RAD51 binding to dsDNA	Electrophoretic Mobility Shift Assay (EMSA)	Increasing concentrations of BRC4 inhibit the binding of RAD51 to dsDNA.	[3]

## BRC4<sup>wt</sup> in the Fanconi Anemia Pathway

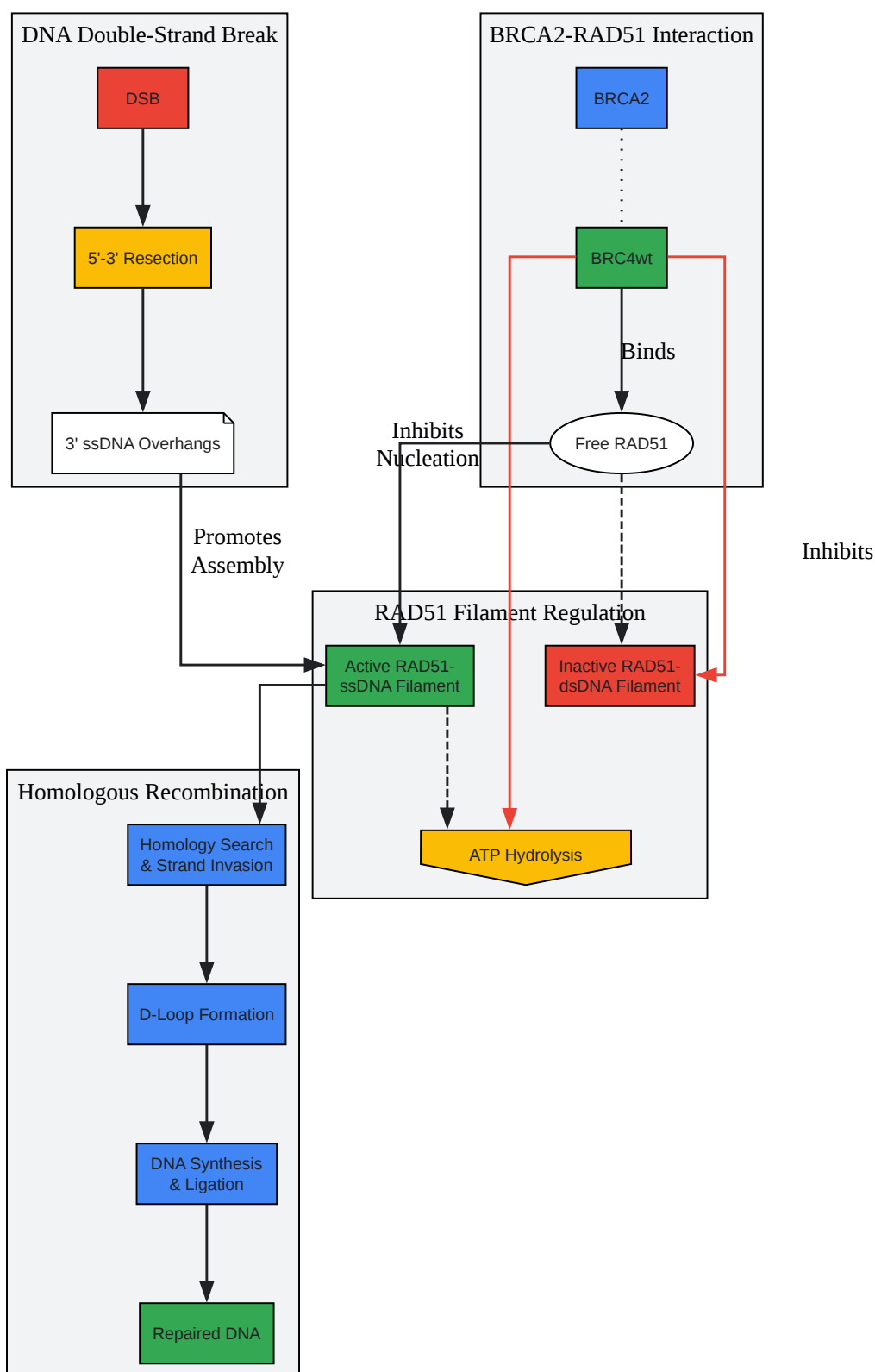
The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway primarily responsible for the repair of interstrand crosslinks (ICLs).[5][6] A direct link between the FA pathway and homologous recombination was established with the discovery that the FA gene FANCD1 is, in fact, BRCA2.[5][7] Therefore, BRCA2, and by extension its BRC repeats, play a critical role in the FA pathway.

The FA pathway is initiated by the recognition of a stalled replication fork at an ICL. This leads to the activation of the FA core complex, which monoubiquitinates the FANCI-FANCD2 (I-D2) complex. This ubiquitination is a key step that allows the I-D2 complex to be targeted to the site of damage, where it orchestrates the subsequent repair steps.[6][8]

BRCA2 (FANCD1) functions downstream in the FA pathway.[7] Following the initial processing of the ICL, which involves nucleolytic incisions, a DSB is generated. This DSB is then repaired by homologous recombination. It is at this stage that BRCA2, through its BRC repeats including BRC4, recruits and loads RAD51 onto the ssDNA regions of the processed ICL, initiating the HR-mediated repair of the break.[8] Thus, the BRC4-mediated regulation of RAD51 is integral to the successful completion of ICL repair via the Fanconi Anemia pathway.

## Signaling Pathways and Experimental Workflows

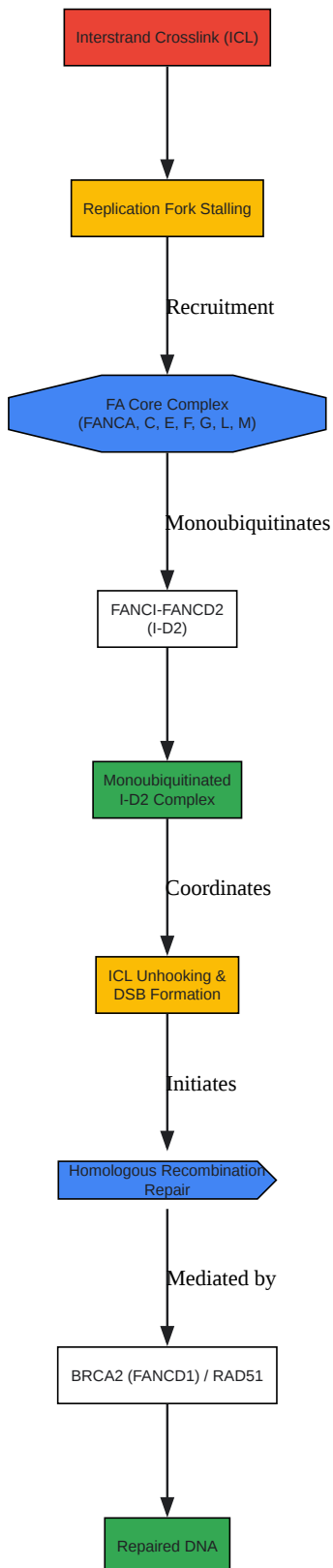
### BRC4-RAD51 Signaling in Homologous Recombination



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Caption: **BRC4wt**'s role in directing RAD51 to ssDNA for HR.

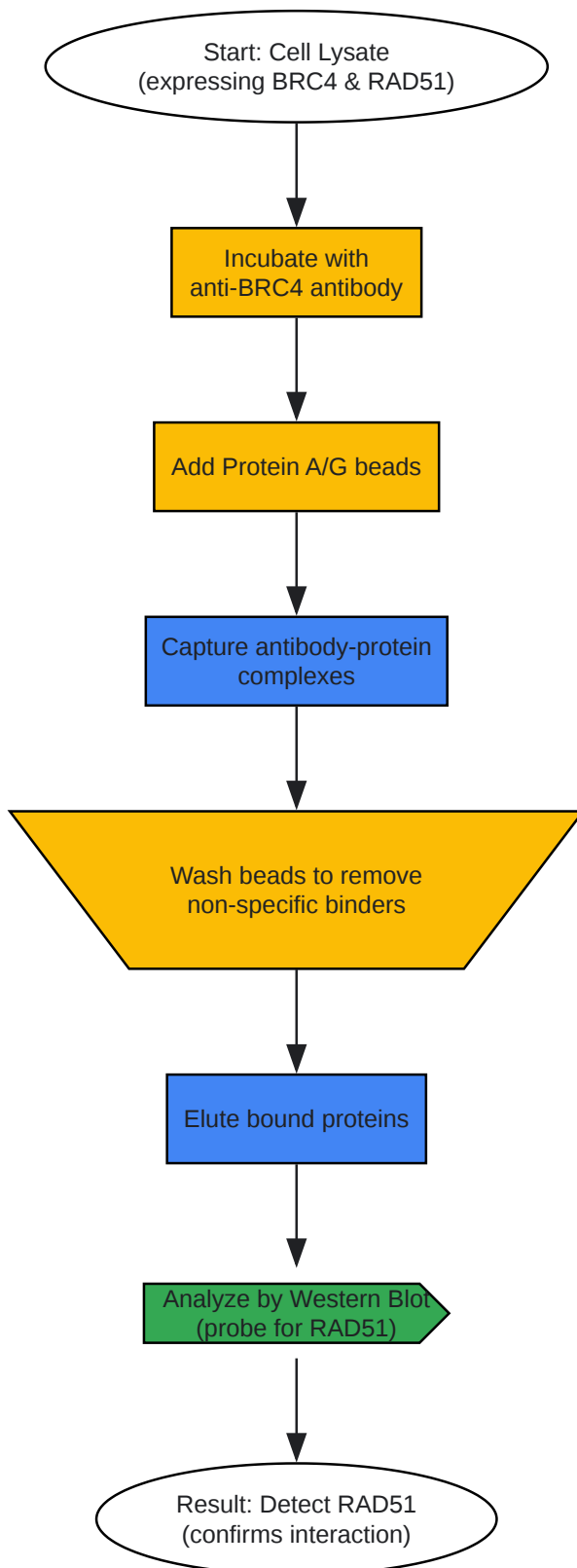
## Overview of the Fanconi Anemia Pathway



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Caption: Role of BRCA2/RAD51 in the Fanconi Anemia pathway.

## Experimental Workflow: Co-Immunoprecipitation



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Caption: Workflow for BRC4-RAD51 Co-Immunoprecipitation.

## Detailed Experimental Protocols

### Co-Immunoprecipitation of BRC4 and RAD51

Objective: To verify the in vivo or in vitro interaction between a BRC4-containing protein and RAD51.

Methodology:

- Cell Lysis:
  - Culture cells expressing the proteins of interest to ~80-90% confluency.
  - Wash cells with ice-cold PBS and lyse using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).
  - Incubate on ice for 30 minutes with periodic vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
  - Centrifuge and transfer the pre-cleared supernatant to a new tube.
  - Add the primary antibody against the "bait" protein (e.g., anti-BRCA2 or an epitope tag on a BRC4 construct) to the lysate. Incubate overnight at 4°C with gentle rotation.
  - Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
- Washing and Elution:



- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
- Elute the bound proteins from the beads by adding 1x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
- Analysis:
  - Separate the eluted proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Perform a Western blot analysis using a primary antibody against the "prey" protein (RAD51) to detect its presence in the immunoprecipitated complex.

## In Vitro RAD51 Filament Assembly Assay (EMSA)

Objective: To quantitatively assess the effect of BRC4 on the binding of RAD51 to ssDNA or dsDNA.

Methodology:

- Reaction Setup:
  - Prepare a reaction buffer (e.g., 25 mM Tris-OAc pH 7.5, 1 mM DTT, 2 mM ATP, 1 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>).
  - In a series of tubes, pre-incubate a constant concentration of purified RAD51 protein with increasing concentrations of purified BRC4 peptide for 15 minutes at 37°C.
- DNA Binding:
  - Add a <sup>32</sup>P-labeled DNA substrate (e.g., a 40-mer oligonucleotide, either ssDNA or dsDNA) to each reaction tube.
  - Incubate for another 15-30 minutes at 37°C to allow for protein-DNA complex formation.

- Electrophoresis:
  - Add a loading dye to the reactions.
  - Load the samples onto a native polyacrylamide or agarose gel.
  - Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
- Visualization and Quantification:
  - Dry the gel and expose it to a phosphor screen.
  - Visualize the bands using a phosphorimager.
  - Quantify the percentage of shifted (protein-bound) DNA versus free DNA in each lane using densitometry software (e.g., ImageQuant). This will show the effect of BRC4 concentration on RAD51's DNA binding activity.

## ATP Hydrolysis Assay

Objective: To measure the effect of BRC4 on the ssDNA-dependent ATPase activity of RAD51.

Methodology:

- Reaction Setup:
  - Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 4 mM MgCl<sub>2</sub>, 1 mM DTT, 0.5 mM ATP).
  - Include [ $\gamma$ -<sup>32</sup>P]ATP in the reaction mix as a tracer.
  - Pre-incubate purified RAD51 protein with or without varying concentrations of BRC4 peptide for 15 minutes at 37°C.
- Initiation of Reaction:
  - Initiate the reaction by adding ssDNA (e.g., poly(dT) or viral ssDNA) to the protein mixture.

- Incubate at 37°C. Take time points (e.g., 0, 15, 30, 60 minutes).
- Analysis of Hydrolysis:
  - Stop the reaction at each time point by adding EDTA and SDS.
  - Spot a small aliquot of each reaction onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.
  - Develop the TLC plate in a buffer that separates ATP from ADP and free phosphate (Pi) (e.g., 0.5 M LiCl, 1 M formic acid).
- Quantification:
  - Dry the TLC plate and expose it to a phosphor screen.
  - Quantify the spots corresponding to [ $\gamma$ - $^{32}\text{P}$ ]ATP and free  $^{32}\text{Pi}$  using a phosphorimager.
  - Calculate the percentage of ATP hydrolyzed at each time point for each condition to determine the rate of ATP hydrolysis and the inhibitory effect of BRC4.

## Conclusion

**BRC4<sup>wt</sup>** is a critical regulatory component within the BRCA2 protein, exercising precise control over the recombinase RAD51. By promoting RAD51 filament formation on ssDNA while simultaneously preventing its non-productive assembly on dsDNA and stabilizing the active filament by inhibiting ATP hydrolysis, BRC4 ensures that homologous recombination is initiated efficiently and at the correct location. This function is not only central to the repair of double-strand breaks but is also a critical downstream step in the Fanconi Anemia pathway for the resolution of interstrand crosslinks. A thorough understanding of these mechanisms is essential for researchers in the fields of DNA repair and cancer biology and provides a foundation for the development of novel therapeutic strategies that target these pathways.

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